3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used in chemical probe synthesis. It contains an aryl sulfonyl fluoride group, an alkyne tag, and a bromine synthetic handle. This compound is valuable for its ability to enable context-specific covalent modification of biological targets through SuFEx (Sulfur Fluoride Exchange) chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the following steps:
Sulfonylation: The addition of a sulfonyl fluoride group to the benzene ring.
Trimethylsilyl Ethynylation: The attachment of a trimethylsilyl ethynyl group to the benzene ring.
These reactions are carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a powder or crystals with a purity of ≥95% .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The reactions are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
SuFEx Reactions: The sulfonyl fluoride group participates in SuFEx reactions, enabling the formation of sulfonate esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Azides: For click chemistry reactions.
Sulfur Fluoride Exchange Reagents: For SuFEx reactions.
Reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products
The major products formed from these reactions include various substituted derivatives, triazoles, and sulfonate esters, which are valuable intermediates in chemical synthesis and biological research .
Scientific Research Applications
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is widely used in scientific research due to its multifunctional nature. Some of its applications include:
Chemical Biology: Used as a chemical probe for studying biological systems.
Medicinal Chemistry: Employed in the synthesis of potential drug candidates.
Material Science: Utilized in the development of advanced materials with specific properties.
Bioconjugation: Facilitates the attachment of biomolecules to various surfaces and particles.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets through SuFEx chemistry. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, leading to the formation of stable sulfonate esters. The alkyne tag allows for further functionalization through click chemistry, enabling the attachment of various probes and labels .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride include:
- 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
Uniqueness
What sets 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride apart is its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and a bromine synthetic handle. This unique combination allows for versatile applications in chemical biology, medicinal chemistry, and material science .
Properties
Molecular Formula |
C11H12BrFO2SSi |
---|---|
Molecular Weight |
335.27 g/mol |
IUPAC Name |
3-bromo-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H12BrFO2SSi/c1-17(2,3)5-4-9-6-10(12)8-11(7-9)16(13,14)15/h6-8H,1-3H3 |
InChI Key |
CUUVPHAGWQDSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.